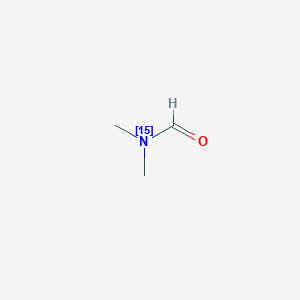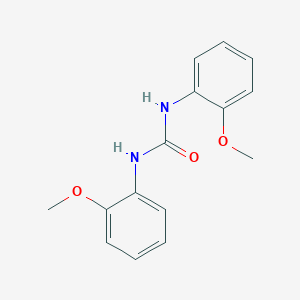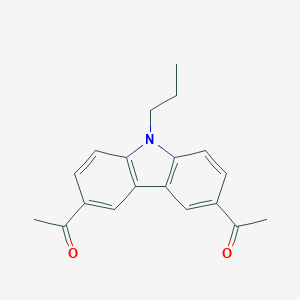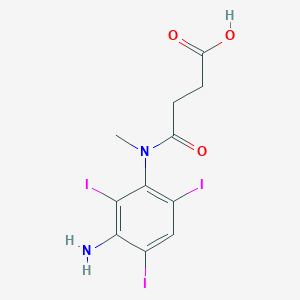
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid (AMSA) is a chemical compound that has gained attention in scientific research due to its unique properties. AMSA is a derivative of succinylated anilines and contains three iodine atoms in its structure. It is commonly used as a tool for studying DNA topoisomerase II, an enzyme that plays an important role in DNA replication and transcription.
Mécanisme D'action
The mechanism of action of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid involves the inhibition of DNA topoisomerase II. This enzyme is responsible for the relaxation of supercoiled DNA during DNA replication and transcription. 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid binds to the enzyme and forms a covalent bond with a specific amino acid residue in the active site of the enzyme. This results in the stabilization of the enzyme-DNA complex, which leads to the accumulation of DNA breaks and ultimately cell death.
Effets Biochimiques Et Physiologiques
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DNA topoisomerase II, it has been shown to induce apoptosis in a number of cell types. It has also been shown to have anti-tumor activity in vitro and in vivo. However, the exact mechanisms by which 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid induces these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid in lab experiments is its potency as an inhibitor of DNA topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in DNA replication and transcription. However, its low yield and high cost can be limitations for some experiments. Additionally, its mechanism of action is not fully understood, which can make interpretation of results challenging.
Orientations Futures
There are a number of future directions for research involving 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid. One area of interest is the development of more potent inhibitors of DNA topoisomerase II. Another area of interest is the identification of other targets for 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid and related compounds. Additionally, the development of new synthesis methods for 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid could lead to increased yields and lower costs, making it more accessible for research purposes. Finally, the exploration of the biochemical and physiological effects of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid could lead to new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is a multi-step process that involves the preparation of the starting material, 3-nitroaniline, followed by the reduction of the nitro group to an amino group, and the subsequent iodination of the aniline ring. The final step involves the reaction of the iodinated aniline with succinic anhydride to form 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid. The overall yield of this process is typically low, around 10-15%.
Applications De Recherche Scientifique
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is widely used in scientific research as a tool for studying DNA topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death. 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is a potent inhibitor of topoisomerase II, and its mechanism of action involves the formation of a covalent bond between the enzyme and the drug. This results in the stabilization of the enzyme-DNA complex, which leads to the accumulation of DNA breaks and ultimately cell death.
Propriétés
Numéro CAS |
1221-05-2 |
|---|---|
Nom du produit |
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid |
Formule moléculaire |
C11H11I3N2O3 |
Poids moléculaire |
599.93 g/mol |
Nom IUPAC |
4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |
Clé InChI |
LTJAWEPNFDGFQG-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
SMILES canonique |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
Autres numéros CAS |
1221-05-2 |
Synonymes |
3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



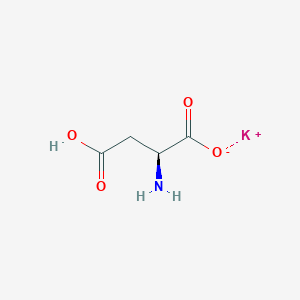
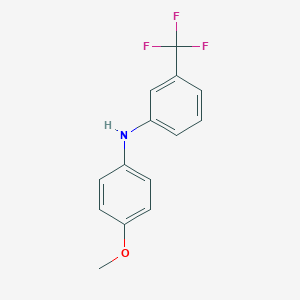
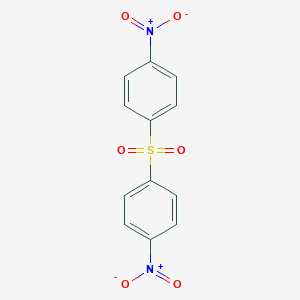
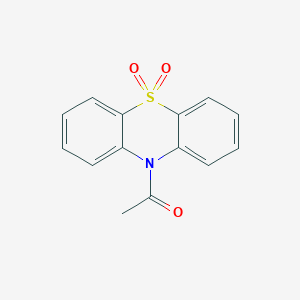
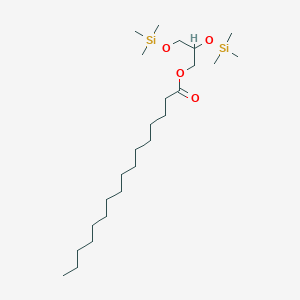

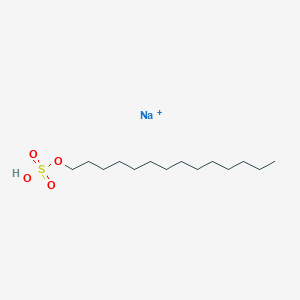
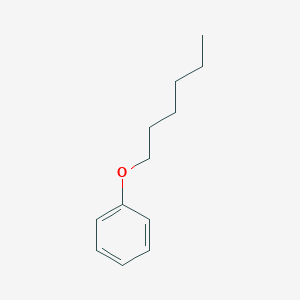
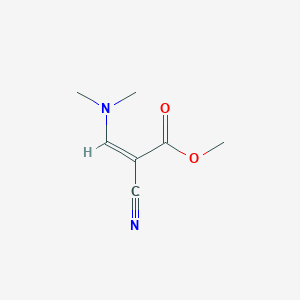
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
